Deoxycalyciphylline B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

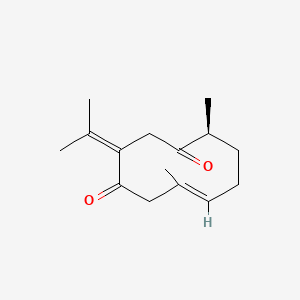

Deoxycalyciphylline B is a natural product found in Daphniphyllum pentandrum and Daphniphyllum calycinum with data available.

Wissenschaftliche Forschungsanwendungen

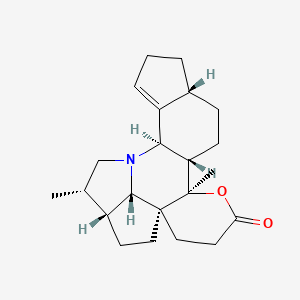

Isolation and Structural Analysis Deoxycalyciphylline B was identified as a novel major alkaloid with a unique fused hexacyclic skeleton, isolated from the stem of Daphniphyllum subverticillatum. The compound's structure was determined through spectral methods, including 2D NMR techniques, and was further confirmed by single-crystal X-ray diffraction (Yang & Yue, 2003).

Synthetic Efforts Research efforts have been directed towards the total synthesis of calyciphylline B-type alkaloids, which includes this compound. Detailed DFT studies were conducted to understand the stereochemical outcomes of critical intermediate formations in the synthesis process. X-ray crystallographic analyses have provided insights into the conformational features of naturally occurring this compound and its synthetic congeners, contributing to the advancement of synthetic methodologies for such complex structures (Chattopadhyay, Berger, & Hanessian, 2016).

Toxicological Studies this compound has been explored in toxicological studies, particularly in the context of herbal medicine safety. One study investigated the toxic responses of human induced pluripotent stem cell-derived hepatocytes to various phytochemicals, including this compound, to assess their potential hepatotoxic effects. Although this compound did not exhibit significant toxic effects in the tested cell lines compared to controls, it influenced the expression of certain cytochrome P450 enzymes, indicating its potential impact on hepatic metabolic processes (Smutny et al., 2018).

Toxic Constituent Identification Another study focused on Daphniphyllum calycinum, a plant used in traditional Chinese medicine, to identify toxic constituents responsible for its slight toxicity. This compound was pinpointed as a main toxic constituent, demonstrating hepatic toxicity through increased plasma biomarkers and histopathological evidence of liver damage. This work emphasizes the importance of identifying and understanding the toxicological profiles of individual phytochemicals in herbal medicines (Zhang et al., 2012).

Eigenschaften

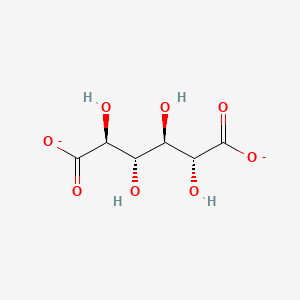

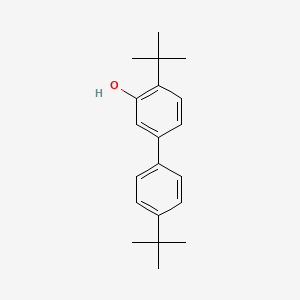

Molekularformel |

C22H31NO2 |

|---|---|

Molekulargewicht |

341.5 g/mol |

IUPAC-Name |

(1S,6R,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one |

InChI |

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21-,22+/m1/s1 |

InChI-Schlüssel |

NGQSEZXJVMCXSC-AJXLCOHYSA-N |

Isomerische SMILES |

C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C |

SMILES |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C |

Kanonische SMILES |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C |

Synonyme |

deoxycalyciphylline B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1245019.png)

![N-[(3R,4S)-6-cyano-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]acetamide](/img/structure/B1245020.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)

![(5R)-3-[4-[1-[(2R)-2,3-Dihydroxy-1-oxopropyl]-1,2,3,6-tetrahydro-4-pyridinyl]-3,5-difluorophenyl]-5-[(3-isoxazolyloxy)methyl]-2-oxazolidinone](/img/structure/B1245031.png)